molecular formula C10H13ClINO B1451107 3-(3-Iodophenoxy)pyrrolidine hydrochloride CAS No. 1185302-06-0

3-(3-Iodophenoxy)pyrrolidine hydrochloride

Cat. No.: B1451107
CAS No.: 1185302-06-0
M. Wt: 325.57 g/mol
InChI Key: FOXKFJAFDUVAJJ-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(3-iodophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXKFJAFDUVAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenoxy)pyrrolidine hydrochloride typically involves the reaction of 3-iodophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenoxy)pyrrolidine hydrochloride
  • 3-(3-Chlorophenoxy)pyrrolidine hydrochloride
  • 3-(3-Fluorophenoxy)pyrrolidine hydrochloride

Uniqueness

3-(3-Iodophenoxy)pyrrolidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and selectivity towards specific molecular targets .

Biological Activity

3-(3-Iodophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12INO·HCl and a molecular weight of 325.57 g/mol. It is synthesized from 3-iodophenol and pyrrolidine, typically using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under controlled conditions. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

The synthesis of this compound involves the following steps:

  • Reagents : 3-iodophenol, pyrrolidine, potassium carbonate.
  • Solvent : Dimethylformamide (DMF).
  • Conditions : Heating the reaction mixture to facilitate product formation.

The compound can undergo various chemical reactions, including substitution and oxidation reactions, making it versatile for further chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may act as an inhibitor or modulator of certain enzymes or receptors, influenced by the structural characteristics of the pyrrolidine ring and the iodine substituent on the phenoxy group.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Some studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, modifications to the pyrrolidine structure have shown promising results in enhancing anticancer activity against various cell lines .
  • Neuropharmacological Effects : Research on related compounds has demonstrated sedative and anxiolytic properties in animal models, indicating potential applications in treating anxiety disorders .
  • Proteomic Applications : The compound is also utilized in proteomics research to study protein interactions, which could lead to insights into cellular mechanisms and disease processes.

Case Studies

  • Anticancer Activity : In one study, modified pyrrolidine derivatives were tested for their ability to inhibit cancer cell growth. Compounds with specific substitutions showed significant inhibition rates compared to standard treatments like acetylsalicylic acid (ASA) in writhing syndrome tests .
  • Neuropharmacological Testing : Another study assessed the sedative effects of pyrrolo[3,4-c]pyridine derivatives in mice, where certain compounds significantly reduced locomotor activity at various doses. These findings suggest potential therapeutic avenues for anxiety and sleep disorders .

Comparison with Similar Compounds

The unique presence of iodine in this compound distinguishes it from its bromine, chlorine, and fluorine analogs:

CompoundMolecular FormulaUnique FeaturesBiological Activity
This compoundC10H12INO·HClIodine substituentPotential anticancer and neuropharmacological effects
3-(3-Bromophenoxy)pyrrolidine hydrochlorideC10H12BrNO·HClBromine substituentSimilar but less potent than iodine analog
3-(3-Chlorophenoxy)pyrrolidine hydrochlorideC10H12ClNO·HClChlorine substituentReduced binding affinity compared to iodine analog
3-(3-Fluorophenoxy)pyrrolidine hydrochlorideC10H12FNO·HClFluorine substituentLower reactivity due to smaller size

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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